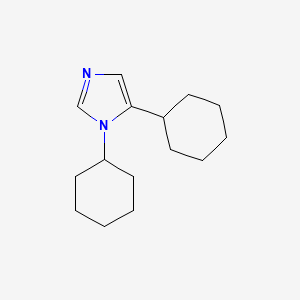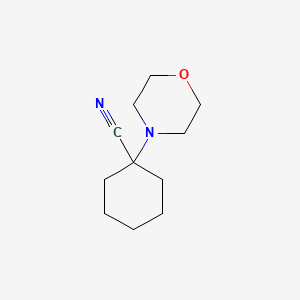
2-Phényl-3-pipéridin-1-yl-propan-1-ol
Vue d'ensemble
Description
2-Phenyl-3-piperidin-1-yl-propan-1-ol is a chemical compound that belongs to the class of piperidines. It is characterized by a piperidine ring attached to a phenyl group and a propanol chain. This compound is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Applications De Recherche Scientifique
2-Phenyl-3-piperidin-1-yl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
It is structurally similar to cycrimine , a known muscarinic antagonist .
Mode of Action
The mode of action of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is likely to be similar to that of cycrimine and other centrally active anticholinergic drugs. These drugs are thought to exert their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Biochemical Pathways
As a muscarinic antagonist, it is likely to impact pathways involving acetylcholine and its receptors .
Result of Action
As a muscarinic antagonist, it is likely to block the actions of acetylcholine, leading to various physiological effects .
Analyse Biochimique
Biochemical Properties
2-Phenyl-3-piperidin-1-yl-propan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with muscarinic receptors, acting as an antagonist . This interaction is crucial in modulating cholinergic signaling pathways, which are involved in various physiological processes. The compound’s ability to bind to these receptors and inhibit their activity makes it a valuable tool in studying cholinergic neurotransmission and its associated biochemical pathways.
Cellular Effects
The effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving acetylcholine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can result in altered intracellular calcium levels, affecting various cellular processes such as muscle contraction, neurotransmitter release, and metabolic enzyme activity.
Molecular Mechanism
At the molecular level, 2-Phenyl-3-piperidin-1-yl-propan-1-ol exerts its effects primarily through its binding interactions with muscarinic receptors . By binding to these receptors, it prevents the activation of the receptor by acetylcholine, thereby inhibiting downstream signaling pathways. This inhibition can lead to a decrease in the production of second messengers such as cyclic AMP and inositol triphosphate, ultimately affecting cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and downstream signaling pathways.
Dosage Effects in Animal Models
The effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively modulates cholinergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in normal physiological processes and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism.
Metabolic Pathways
2-Phenyl-3-piperidin-1-yl-propan-1-ol is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-Phenyl-3-piperidin-1-yl-propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as muscarinic receptors, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is primarily within the plasma membrane, where it interacts with muscarinic receptors . This localization is essential for its activity, as it allows the compound to effectively modulate receptor function. Additionally, post-translational modifications and targeting signals may influence the compound’s distribution to specific cellular compartments, further affecting its biochemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol typically involves a Mannich reaction. This reaction uses acetophenone, formaldehyde, and piperidine as starting materials. The reaction proceeds under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3-piperidin-1-yl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-Phenyl-3-piperidin-1-yl-propan-1-one.
Reduction: Formation of 2-Phenyl-3-piperidin-1-yl-propane.
Substitution: Formation of halogenated derivatives of the compound.
Comparaison Avec Des Composés Similaires
Biperiden: A muscarinic antagonist used to treat Parkinson’s disease.
Cycrimine: Another piperidine derivative with anticholinergic properties.
Procyclidine: Used to treat drug-induced movement disorders.
Uniqueness: 2-Phenyl-3-piperidin-1-yl-propan-1-ol is unique due to its specific structure, which allows it to effectively interact with muscarinic receptors. Its combination of a piperidine ring, phenyl group, and propanol chain provides a distinct pharmacological profile compared to other similar compounds.
Propriétés
IUPAC Name |
2-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSDAJJKLVHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276808 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802559-15-5 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)




![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)







